molecular formula C23H19N5O2 B2612818 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034373-07-2

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2612818
M. Wt: 397.438
InChI Key: QXSZEDMDPQFIKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.



Molecular Structure Analysis

The molecular structure of similar compounds often involves a ring formation reaction between diamine and sulfonium salts in the presence of DBU, leading to protected piperazines2. Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones2.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include aza-Michael addition between diamine and the in situ generated sulfonium salt2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more specific information, it’s difficult to provide an accurate analysis.


Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without more specific information, it’s difficult to provide an accurate analysis.


Future Directions

Pyrrolopyrazine derivatives have shown promise in various biological applications, and further research into these compounds could lead to new treatments for various diseases1. However, more research is needed to fully understand their mechanisms of action1.


Please note that the information provided is based on the structural components of the compound and may not fully apply to the specific compound you mentioned. For more accurate information, further research and analysis would be needed.


properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-28-15(12-18(27-28)19-14-24-10-11-25-19)13-26-23(29)22-16-6-2-4-8-20(16)30-21-9-5-3-7-17(21)22/h2-12,14,22H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSZEDMDPQFIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

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